D-Glucuronic Acid Methyl Ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

D-Glucuronic Acid Methyl Ester: is a derivative of D-glucuronic acid, which is a glucose derivative. This compound is known for its significant role in various biological and chemical processes. D-glucuronic acid is widely found in plants and animals, often in the form of tissue complexes. It has excellent properties such as anti-oxidation and is used in the treatment of liver diseases and hyperlipidemia .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Glucuronic Acid Methyl Ester typically involves the esterification of D-glucuronic acid. One common method is the reaction of D-glucuronic acid with methanol in the presence of an acid catalyst. This process can be carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: Industrial production of D-glucuronic acid and its derivatives, including this compound, often involves biocatalysis due to its high efficiency and environmental friendliness. Methods include single enzyme catalysis, multi-enzyme cascade, whole cell catalysis, and co-culture .

Chemical Reactions Analysis

Types of Reactions: D-Glucuronic Acid Methyl Ester undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form glucaric acid derivatives.

Reduction: Reduction reactions can convert it back to D-glucuronic acid.

Substitution: It can undergo substitution reactions, particularly at the ester group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

Reduction: Reducing agents like sodium borohydride can be used.

Substitution: Acidic or basic conditions can facilitate substitution reactions.

Major Products:

Oxidation: Glucaric acid derivatives.

Reduction: D-glucuronic acid.

Substitution: Various substituted glucuronic acid esters.

Scientific Research Applications

Chemistry: D-Glucuronic Acid Methyl Ester is used as an intermediate in the synthesis of various sugar derivatives and glycosides. It is also employed in the preparation of glucuronide conjugates, which are important in drug metabolism studies .

Biology: In biological research, this compound is used to study the metabolism of glucuronic acid derivatives and their role in detoxification processes. It is also used in the synthesis of glycosaminoglycans, which are essential components of connective tissues .

Medicine: this compound has applications in the development of pharmaceuticals, particularly in the synthesis of prodrugs that can be activated by glucuronidase enzymes. This property is exploited in targeted drug delivery systems .

Industry: In the industrial sector, this compound is used in the production of biodegradable polymers and as a component in cell culture media .

Mechanism of Action

D-Glucuronic Acid Methyl Ester exerts its effects primarily through its conversion to D-glucuronic acid in the body. D-glucuronic acid can activate peroxisome proliferator-activated receptors, reduce the synthesis of low-density lipoprotein cholesterol, and increase the activity of lipoprotein esterase. These actions promote the decomposition of very low-density lipoprotein cholesterol and increase the synthesis of high-density lipoprotein cholesterol .

Comparison with Similar Compounds

D-Glucuronic Acid: The parent compound, widely used in similar applications.

D-Gluconic Acid Methyl Ester: Another ester derivative with similar properties.

Glucaric Acid: An oxidation product of D-glucuronic acid with distinct applications.

Uniqueness: D-Glucuronic Acid Methyl Ester is unique due to its specific ester functional group, which imparts different chemical reactivity and biological properties compared to its parent compound and other derivatives .

Biological Activity

D-Glucuronic acid methyl ester (GME) is a derivative of D-glucuronic acid, a naturally occurring sugar acid that plays a crucial role in various biological processes, particularly in drug metabolism and detoxification. This article provides a comprehensive overview of the biological activities associated with this compound, supported by research findings, case studies, and data tables.

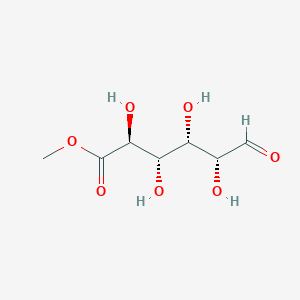

This compound has the following chemical structure:

- Chemical Formula : C_7H_14O_7

- Molecular Weight : 206.18 g/mol

The compound is characterized by the presence of a methyl group attached to the carboxylic acid of glucuronic acid, which influences its solubility and reactivity in biological systems.

Biological Functions

D-Glucuronic acid and its derivatives, including GME, are primarily involved in the following biological activities:

- Detoxification : Glucuronic acid is conjugated to various xenobiotics and endogenous compounds to facilitate their excretion from the body. Methyl esters can enhance the bioavailability of certain drugs by altering their pharmacokinetics.

- Prodrug Development : GME has been used in the development of prodrugs, which are inactive compounds that convert into active drugs within the body. For instance, water-soluble camptothecin glucuronide derivatives have shown promise as cancer prodrugs .

- Antimicrobial Activity : Some studies indicate that derivatives of glucuronic acid exhibit antimicrobial properties, although the activity can vary significantly depending on the specific structure of the ester .

Enzymatic Activity

Research has demonstrated that glucuronoyl esterases can effectively hydrolyze methyl esters of glucuronic acid. This enzymatic activity is crucial for understanding how GME can be utilized in biotechnological applications, such as biomass degradation and biofuel production .

Pharmacokinetics

The pharmacokinetic profile of GME suggests that it undergoes extensive first-pass metabolism, impacting its bioavailability. Studies have shown that after ingestion, GME is conjugated by uridine diphosphate-glucuronosyltransferases (UGTs), which catalyze the formation of glucuronides, enhancing their solubility for renal excretion .

Case Studies

- Cancer Therapy : A study explored the use of GME in conjunction with antibody-directed enzyme prodrug therapy (ADEPT). The findings indicated that GME could improve the efficacy of targeted cancer treatments by releasing active drug forms selectively within tumor tissues .

- Biomarker Development : Research has suggested that β-glucuronidase (β-GUS), an enzyme that hydrolyzes glucuronides, can be used as a biomarker for tumor detection due to its elevated activity in cancerous tissues compared to normal tissues . GME's role as a substrate for β-GUS highlights its potential in diagnostic applications.

Data Table: Biological Activities of this compound

Properties

Molecular Formula |

C7H12O7 |

|---|---|

Molecular Weight |

208.17 g/mol |

IUPAC Name |

methyl (2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate |

InChI |

InChI=1S/C7H12O7/c1-14-7(13)6(12)5(11)4(10)3(9)2-8/h2-6,9-12H,1H3/t3-,4+,5-,6-/m0/s1 |

InChI Key |

UNSKAUSCLTVFGO-FSIIMWSLSA-N |

Isomeric SMILES |

COC(=O)[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O |

Canonical SMILES |

COC(=O)C(C(C(C(C=O)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.